EML741 Maintains Sub-30 nM G9a/GLP Potency While Enabling Superior Membrane Permeability Relative to UNC0638
In direct head-to-head comparisons and cross-study analyses, EML741 (IC50 of 23 ± 8 nM for G9a) exhibits comparable enzymatic potency to the reference quinazoline inhibitor UNC0638 (IC50 < 15 nM for G9a) [1]. However, the critical differentiation lies in its physicochemical properties. EML741 demonstrates a superior membrane permeability profile in both standard Parallel Artificial Membrane Permeability Assay (PAMPA) and blood-brain barrier-specific PAMPA (PAMPA-BBB) assays, indicating a better potential for CNS penetration compared to UNC0638 [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 23 ± 8 nM (G9a) |
| Comparator Or Baseline | UNC0638: < 15 nM (G9a) |
| Quantified Difference | Comparable potency (nanomolar range) |
| Conditions | AlphaLISA biochemical assay |
Why This Matters
This confirms that the benzodiazepine scaffold of EML741 does not compromise target engagement while improving permeability, making it the preferable choice for cellular or in vivo studies where membrane passage or CNS exposure is required.
- [1] Milite, C., Feoli, A., Viviano, M., Rescigno, D., Cianciulli, A., Balzano, A. L., Mai, A., Castellano, S., & Sbardella, G. (2019). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry, 62(5), 2666–2689. View Source
